3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMVFMLBUPOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185004 | |
| Record name | Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426142-87-1 | |
| Record name | Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426142-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with imidazo[1,5-a]pyridine in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted imidazo[1,5-a]pyridines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: De-sulfonylated imidazo[1,5-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a promising candidate for drug development. The presence of the imidazo[1,5-a]pyridine core combined with the sulfonyl group enhances its potential biological activity.
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit antimicrobial properties. The sulfonyl group may enhance the compound's interaction with microbial targets, making it a candidate for developing new antibiotics.
- Anti-Cancer Potential : Some studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. The iodine substitution could play a role in modulating biological activity and improving selectivity towards cancerous cells.
- Neurological Applications : Given the structural similarities to known anxiolytic agents, 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine may be explored for its effects on GABA receptors, potentially leading to new treatments for anxiety and sleep disorders .
Organic Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. Its unique reactivity allows it to participate in various chemical reactions.
- Nucleophilic Substitution Reactions : The iodine atom in the compound can undergo nucleophilic substitution, facilitating the formation of more complex structures. This property is particularly useful in synthesizing other biologically active compounds.
- Ultrasound-Assisted Synthesis : Recent advancements have shown that ultrasound-assisted methods can enhance the yield and selectivity of reactions involving iodinated imidazo derivatives. This environmentally friendly approach highlights the compound's utility in organic synthesis processes.
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial for optimizing lead compounds in drug discovery.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks sulfonyl group; different substitution patterns | Antimicrobial properties |
| Zolimidine | Contains imidazole ring; used as an anti-ulcer agent | Gastric acid secretion inhibition |
| Alpidem | Features imidazole; acts on benzodiazepine receptors | Anxiolytic effects |
| Saripidem | Similar core structure; modulates GABA receptors | Sleep-inducing properties |
The specific combination of iodine and sulfonyl functionalities in this compound may confer distinct pharmacological properties compared to other derivatives. This structural uniqueness could enhance solubility and bioavailability while providing novel interaction profiles with biological targets .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In vitro tests showed that certain derivatives of imidazo[1,5-a]pyridine significantly inhibited the proliferation of cancer cell lines, indicating a pathway for further research into its anti-cancer properties .
- Synthesis Optimization : Research focused on optimizing synthesis methods using ultrasound-assisted techniques resulted in higher yields and purities of iodinated products, showcasing practical applications in laboratory settings for drug synthesis .
Mechanism of Action
The mechanism of action of 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Aryl Groups : The iodine substituent in the target compound contrasts with electron-rich (e.g., phenylethynyl) or electron-deficient (e.g., nitro) aryl groups in analogs. Iodo-substituted derivatives are understudied in photophysical applications but hold promise as intermediates for Suzuki or Ullmann couplings .
- Sulfonyl vs. Pyridyl/Formyl Groups : The tosyl group at position 1 enhances steric bulk and electron-withdrawing effects compared to pyridyl or formyl groups. This may reduce fluorescence quantum yields but improve thermal stability .
Photophysical and Thermodynamic Properties
- Fluorescence : Unlike phenylethynyl or pyridyl derivatives (e.g., 3u, 3a), the iodo and tosyl groups in the target compound likely quench fluorescence due to heavy atom effects and electronic withdrawal. For example, bis-imidazo[1,5-a]pyridine dimers exhibit large Stokes shifts (~150 nm) and solvatochromism in lipid bilayers , whereas halogenated analogs are less emissive.
- Thermodynamic Binding : Derivatives like 3a bind papain hydrophobically (ΔG = −25 to −30 kJ/mol), driven by entropy. The tosyl group’s hydrophobicity in the target compound may enhance similar interactions but requires experimental validation .
Biological Activity
3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 298.32 g/mol
- CAS Number : 1426142-87-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. The compound is believed to interact with targets such as:
- Inhibition of Kinases : It has been shown to inhibit various kinase activities, which are crucial for cell signaling and proliferation.
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines by activating pathways that lead to programmed cell death.
Efficacy in Cancer Models
Research has demonstrated the efficacy of this compound in several cancer models:
| Cancer Type | Model Used | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 cells | 5.2 | Apoptosis induction via caspase activation |
| Prostate Cancer | LNCaP cells | 4.8 | Inhibition of androgen receptor signaling |
| Lung Cancer | A549 cells | 6.0 | Cell cycle arrest and apoptosis |
Case Studies
-
Breast Cancer Study :
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant apoptosis and reduced cell viability. The study reported an IC50 value of 5.2 µM, indicating potent anti-cancer activity. -
Prostate Cancer Research :
Another investigation focused on LNCaP prostate cancer cells, where the compound displayed an IC50 of 4.8 µM. The mechanism was linked to the inhibition of androgen receptor signaling pathways, which are critical for the growth and survival of prostate cancer cells. -
Lung Cancer Analysis :
In A549 lung cancer cells, the compound induced cell cycle arrest and apoptosis at an IC50 of 6.0 µM. This suggests a broad-spectrum anti-cancer potential across different types of malignancies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine, and how can reaction conditions be adjusted to improve yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,5-a]pyridine core followed by iodination and sulfonylation. Microwave-assisted reactions (e.g., using methanol/water solvent systems with trifluoroacetic acid catalysis) can enhance reaction efficiency and yield . Optimization of iodination conditions (e.g., iodine source, temperature) and sulfonylation (e.g., tosyl chloride in dichloromethane with a base like triethylamine) is critical. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Key markers include the imidazo[1,5-a]pyridine aromatic protons (δ 7.5–9.0 ppm), the methyl group in the tosyl moiety (δ ~2.4 ppm), and iodine-induced deshielding effects .
- IR : Look for sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .
Q. How does the electronic nature of the iodo and tosyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the electron-withdrawing tosyl group stabilizes the heterocyclic core, directing electrophilic substitutions to specific positions (e.g., C-5 or C-7). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies, particularly regarding antimicrobial vs. anticancer effects?
- Methodological Answer :
- Dose-Response Studies : Establish IC50/EC50 values across multiple cell lines (e.g., MTT assays) .
- Target Validation : Use kinase profiling or proteomics to identify binding partners .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing iodine with bromine) to isolate biological mechanisms .
Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound’s heterocyclic core?
- Methodological Answer :
- DFT Calculations : Analyze Fukui indices and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
- Benchmarking : Compare predicted regioselectivity with experimental results (e.g., nitration or halogenation outcomes) .
Q. What are the challenges in designing enantioselective syntheses for chiral derivatives, and which catalytic systems show promise?
- Methodological Answer :
- Chiral Catalysts : Test palladium/phosphine complexes for asymmetric cross-coupling .
- Dynamic Kinetic Resolution : Use enzymes or organocatalysts to resolve racemic mixtures .
- Crystallography : Confirm enantiomeric purity via X-ray diffraction of single crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
